molecular formula C22H29N3O3 B2514214 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049396-86-2

2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B2514214
CAS No.: 1049396-86-2
M. Wt: 383.492
InChI Key: ZXMLBLOSSFZFHK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-methoxyphenyl acetate. This intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, or distillation are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted analogs with different functional groups .

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing physiological responses. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group and phenylpiperazine moiety provide a versatile framework for various chemical modifications and biological interactions, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-27-20-10-5-6-11-21(20)28-18-22(26)23-12-7-13-24-14-16-25(17-15-24)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMLBLOSSFZFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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